Acid-PEG3-NHS ester
Description
Evolution and Significance in Bioconjugation Chemistry
The development of bioconjugation techniques has been pivotal for advancing our understanding of biological processes and for creating novel therapeutic and diagnostic agents. Early crosslinkers often suffered from issues like poor solubility and the potential to induce aggregation of the conjugated biomolecules. The introduction of polyethylene (B3416737) glycol (PEG) linkers marked a significant step forward in addressing these challenges. thermofisher.comlifetein.com
Initially, polydisperse PEG chains were used, but these resulted in heterogeneous products, making characterization and quality control difficult. The evolution towards using discrete PEG (dPEG®) linkers, such as the PEG3 spacer in Acid-PEG3-NHS ester, provided a solution. These monodisperse linkers have a defined length and molecular weight, ensuring the production of homogenous conjugates with predictable properties. This has been crucial for applications requiring high precision, such as the development of antibody-drug conjugates (ADCs).
The significance of this compound in bioconjugation lies in its ability to create stable, well-defined linkages between different molecular entities. The formation of a stable amide bond through the reaction of the NHS ester with a primary amine is a cornerstone of many bioconjugation strategies. precisepeg.com This has enabled researchers to tether various payloads, including drugs, imaging agents, and functional probes, to specific biomolecules, thereby enhancing their therapeutic efficacy or enabling their use in sophisticated diagnostic assays. axispharm.com
Distinctive Features of the PEG3 Spacer in Conjugation Efficiency
The three-unit polyethylene glycol (PEG3) spacer is a critical component of the this compound, conferring several advantageous properties that enhance conjugation efficiency and the performance of the resulting conjugate.
A primary benefit of the PEG3 spacer is its hydrophilic nature. medkoo.combroadpharm.comthermofisher.com This property increases the aqueous solubility of the crosslinker and, importantly, of the final bioconjugate. thermofisher.com Many therapeutic molecules and fluorescent dyes are hydrophobic and prone to aggregation in aqueous environments; the inclusion of a PEG spacer helps to mitigate this issue. interchim.fr
Furthermore, the PEG3 spacer provides a flexible and defined-length linker arm. This spatial separation between the conjugated molecules reduces steric hindrance, which can otherwise impede the binding of the biomolecule to its target or interfere with the function of the attached payload. interchim.fr The flexibility of the PEG chain allows the conjugated partners to adopt optimal orientations for biological activity. interchim.fr
Compared to longer PEG chains, the relatively short PEG3 spacer can be advantageous in specific applications. For instance, in the development of certain targeted imaging probes, shorter linkers have been shown to improve performance. medkoo.com The choice of PEG spacer length allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the bioconjugate. lifetein.com
Current Research Landscape and Emerging Applications
The versatility of this compound has led to its application in a wide array of research areas. A significant focus of current research is in the field of targeted drug delivery, particularly in the development of antibody-drug conjugates (ADCs). axispharm.com In this context, the linker is used to attach potent cytotoxic drugs to monoclonal antibodies that specifically target cancer cells, thereby minimizing systemic toxicity.
Another prominent application is in the functionalization of nanoparticles and other nanomaterials. By modifying the surface of nanoparticles with this compound, researchers can improve their colloidal stability, biocompatibility, and circulation time in vivo. These functionalized nanoparticles can be used for drug delivery, as contrast agents in medical imaging, and in the development of novel diagnostic platforms.
The modification of surfaces for biomedical applications is also an active area of research. Coating medical devices and biomaterials with PEG layers using reagents like this compound can reduce protein adsorption and cell adhesion, which helps to prevent immune responses and biofilm formation. This is critical for improving the performance and longevity of implants and other medical devices.
Furthermore, this compound is employed in the development of biosensors and diagnostic assays. By immobilizing antibodies or other biorecognition elements onto sensor surfaces, the specificity and sensitivity of these devices can be enhanced. The PEG linker helps to maintain the biological activity of the immobilized molecules, leading to more accurate and reliable detection of target analytes.
Emerging applications continue to be explored, including the use of this compound in the construction of proteolysis-targeting chimeras (PROTACs), which are novel therapeutic modalities designed to selectively degrade target proteins within cells. targetmol.com The modular nature of this compound makes it an invaluable tool for researchers developing next-generation therapeutics and diagnostics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPWGXODZJYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119868 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-79-9 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for Acid Peg3 Nhs Ester
Advanced Synthetic Pathways for Acid-PEG3-NHS Ester Precursors
The creation of the this compound backbone begins with the synthesis of its precursors, which involves forming a heterobifunctional PEG3 molecule with distinct functional groups at each end. This process demands precise control to prevent the formation of symmetric, homobifunctional molecules.
PEG3 Diacid Synthesis and Terminal Functionalization Strategies
A key precursor for this compound is a heterobifunctional molecule, often derived from a PEG diol or a related symmetric starting material. A common strategy involves the desymmetrization of a PEG oligomer. nih.gov This can be achieved through the mono-functionalization of a symmetrical diol. For instance, a linear PEG3 chain can be functionalized at one end with a carboxylic acid through a reaction with an anhydride (B1165640) like succinic anhydride or diglycolic anhydride, leaving a hydroxyl group at the other end. nih.gov
Alternative advanced strategies include stepwise, iterative coupling methods that build the PEG chain unit by unit, allowing for the introduction of different terminal functionalities at specific stages. acs.org These methods can be unidirectional or bidirectional and often employ leaving groups to facilitate the chain extension reaction. acs.org The key challenge is to ensure monofunctionalization at each step to build the required heterobifunctional precursor.
Selective Protection and Deprotection Strategies for Bifunctionalization
To ensure that the two ends of the PEG linker can be modified independently, selective protection and deprotection of terminal functional groups is a critical strategy. mdpi.com One terminus of the PEG chain is reacted to introduce a functional group, while the other terminus is "capped" with a protecting group to prevent it from reacting.
For hydroxyl groups, a variety of protecting groups can be employed, chosen based on their stability under different reaction conditions. Common examples include tert-butyl esters, which can be removed under acidic conditions. More sophisticated approaches use a system of orthogonal protecting groups, which can be removed selectively without affecting each other. acs.org For example, groups like Tetrahydropyran (THP), p-methoxybenzyl (PMB), and Benzyl (Bn) have different labilities; THP is acid-sensitive, PMB is removed by oxidation, and Bn is removed by hydrogenolysis, allowing for a defined order of deprotection. acs.org Another strategy involves using bulky trityl groups, which can be easily removed through liquid-liquid extraction, simplifying purification. acs.org For amine groups, the butyloxycarbonyl (Boc) group is a common choice, which can be efficiently removed using acidolysis. mdpi.com This precise control ensures that the desired functional group is available for reaction at the correct stage of the synthesis.
N-Hydroxysuccinimide (NHS) Ester Activation Protocols
The conversion of the terminal carboxylic acid group on the PEG precursor into a highly reactive NHS ester is the final key step in synthesizing the title compound. This "activation" makes the linker ready to react efficiently with primary amines on target molecules like proteins or oligonucleotides. medkoo.com
Carboxylic Acid Activation using Carbodiimides (e.g., EDC, DCC, HATU)
The most widely used method for activating carboxylic acids to form NHS esters involves coupling agents, particularly carbodiimides. amerigoscientific.comresearchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are common choices. amerigoscientific.comcitizendium.org The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive, but unstable, O-acylisourea intermediate. citizendium.orgtaylorandfrancis.com This intermediate is susceptible to hydrolysis and rearrangement.
To improve efficiency and yield, N-hydroxysuccinimide (NHS) is added to the reaction. The NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, releasing a urea (B33335) byproduct. citizendium.orgtaylorandfrancis.com This two-step, one-pot process is highly effective because the resulting NHS ester is much more stable than the O-acylisourea intermediate in aqueous solutions, yet still highly reactive toward primary amines. citizendium.orgresearchgate.net Other advanced coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also used for this activation. axispharm.combroadpharm.combroadpharm.com
| Coupling Agent | Full Name | Key Characteristics | Byproduct |
|---|---|---|---|
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, allowing for easy removal of byproduct through aqueous washes. taylorandfrancis.comresearchgate.net | Water-soluble urea derivative. |
| DCC | N,N'-dicyclohexylcarbodiimide | Highly efficient; soluble in organic solvents. | Insoluble dicyclohexylurea (DCU), removed by filtration. amerigoscientific.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | High coupling efficiency, rapid reactions, low racemization. broadpharm.combroadpharm.com | Water-soluble byproducts. |
Optimization of Reaction Conditions for NHS Ester Formation
The efficiency of NHS ester formation is highly dependent on the reaction conditions, and optimization is crucial for maximizing yield and purity. researchgate.netacs.org Key parameters include pH, solvent, reactant concentrations, and temperature. creativepegworks.comnih.gov
The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 7.2. taylorandfrancis.comwindows.net However, the subsequent reaction of the formed NHS ester with a primary amine is most effective in the pH range of 7.2 to 9. windows.netthermofisher.com This often necessitates a two-step approach or careful pH control throughout the process.
The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used to dissolve the reagents before they are added to an aqueous buffer. windows.net Studies have shown that optimizing the concentration of organic solvent, such as using 45-55% DMSO, can significantly increase the yield of the final conjugated product. nih.gov Temperature is generally kept mild, from 4°C to room temperature (25°C), to ensure the stability of the reactants and the NHS ester product. creativepegworks.comwindows.net
Purification and Isolation Techniques for High Purity this compound
Achieving high purity of the final this compound product is essential for its application in bioconjugation, as impurities can lead to undesirable side reactions. The purification strategy must address byproducts from the synthesis, such as urea derivatives, as well as unreacted starting materials and any PEG oligomers of different lengths.
A primary challenge is the removal of the urea byproduct generated from carbodiimide coupling agents. When water-soluble EDC is used, the resulting urea can be removed by repeated aqueous washes or dialysis. If DCC is used, the insoluble dicyclohexylurea byproduct can be simply filtered off.
Chromatographic techniques are powerful tools for isolating the desired product. Ion-exchange chromatography can be used to separate the desired mono-functionalized acid precursor from unreacted diol or undesired diacid byproducts based on charge differences. creativepegworks.com Size-exclusion chromatography is effective for removing byproducts of significantly different molecular weights and for separating PEG oligomers of varying lengths. For final purification of the NHS ester, precipitation in a non-solvent like cold diethyl ether is a common technique. researchgate.net In some cases, synthetic routes are designed specifically to avoid column chromatography by using reagents and protecting groups that allow for purification by simple extraction or precipitation, which is advantageous for large-scale synthesis. acs.orgrsc.org
Chromatographic Methods for Oligomer Separation (e.g., SEC)
The characterization and purification of polyethylene (B3416737) glycol (PEG) compounds, including functionalized oligomers like this compound, are essential to ensure product quality and control manufacturing processes. nih.gov Gel permeation chromatography/size-exclusion chromatography (GPC/SEC) is the most prominent chromatographic technique for separating and characterizing macromolecules and polymers based on their size in solution. chromatographyonline.com
Effective separation of PEG oligomers can be achieved using modern aqueous GPC/SEC columns, which often allows for baseline resolution of individual oligomers. chromatographyonline.comresearchgate.net The choice of mobile phase is critical; while tetrahydrofuran (B95107) (THF) can be used, it may cause distorted peak shapes for some PEG molar masses. chromatographyonline.com Water is often preferred as an eluent due to its ability to easily dissolve a wide range of PEG molar masses, as well as for cost, safety, and environmental reasons. chromatographyonline.com The addition of salt, such as in a phosphate (B84403) buffer, to the aqueous mobile phase can improve separation. chromatographyonline.comsigmaaldrich.com For instance, a mobile phase consisting of 100 mM sodium phosphate and 300 mM arginine has been used effectively. chromatographyonline.com
The separation is achieved using columns designed for size exclusion, such as those with bridged ethylene (B1197577) hybrid (BEH) particles bonded with diol groups or silica-based stationary phases. waters.commdpi.com Detection is commonly performed using differential refractive index (dRI) detectors, which show universal responses to PEGs regardless of their molecular weight or geometry. nih.gov Other detectors like charged aerosol detectors (CAD) and multi-angle light scattering (MALS) can also be employed to provide additional information on molecular weight and architecture. nih.gov
Table 1: Exemplary SEC Conditions for PEG Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column Type | Tosoh TSKgel G4000SWXL chromatographyonline.com | Zenix SEC-300 (in tandem) sigmaaldrich.com | Ultra-hydrogel DP chemrxiv.org |
| Mobile Phase | 100 mM Sodium Phosphate, 300 mM Arginine, 10% IPA, pH 6.2 chromatographyonline.com | 150 mM Sodium Phosphate Buffer, pH 7.0 sigmaaldrich.com | Water:Acetonitrile (65:35) chemrxiv.org |
| Flow Rate | 0.5 mL/min chromatographyonline.com | 0.5 mL/min sigmaaldrich.com | Not Specified |
| Detector | UV at 280 nm chromatographyonline.com | Refractive Index (RI) sigmaaldrich.com | Refractive Index (RI) chemrxiv.org |
| Temperature | Not Specified | 25 °C (column), 30 °C (detector) sigmaaldrich.com | Not Specified |
Techniques for Ensuring Anhydrous Conditions During Storage and Handling
N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis, which renders them inactive for their intended amine-coupling reactions. researchgate.netwindows.net Therefore, maintaining strictly anhydrous (water-free) conditions during storage and handling is critical to preserve their reactivity. researchgate.net
Storage: For long-term stability, this compound should be stored at low temperatures, typically -20°C, in a tightly sealed container. researchgate.netcd-bioparticles.net It is highly recommended to store the compound with a desiccant to absorb any ambient moisture. researchgate.netcd-bioparticles.net Storing the solid reagent under an inert atmosphere, such as argon or nitrogen, provides an additional layer of protection against moisture and is considered best practice. researchgate.net
Handling: When preparing to use the reagent, the vial must be allowed to equilibrate to room temperature before opening. researchgate.netwindows.net This prevents condensation of atmospheric moisture onto the cold compound, which would cause rapid hydrolysis. researchgate.net All solvents used to dissolve the NHS ester, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), must be of anhydrous grade. researchgate.netcovachem.com Using solvents stored over molecular sieves is a common practice to ensure they remain dry. researchgate.net
It is advisable to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. windows.netmesoscale.com If a stock solution is to be stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and moisture introduction from opening the main container. researchgate.net These solutions are best stored at -20°C or -80°C. researchgate.net Handling the reagent in a glove box under a nitrogen atmosphere offers the highest level of protection. researchgate.net
Table 2: Best Practices for Storage and Handling of NHS Esters
| Aspect | Recommendation | Rationale |
|---|---|---|
| Storage Temperature | -20°C researchgate.netcd-bioparticles.net | Slows degradation and hydrolysis reactions. |
| Storage Atmosphere | Tightly sealed container with desiccant; under inert gas (Ar, N₂) researchgate.netcd-bioparticles.net | Prevents exposure to atmospheric moisture. |
| Solvents | Use anhydrous grade DMSO or DMF researchgate.netcovachem.com | Minimizes hydrolysis of the NHS ester in solution. |
| Handling Procedure | Equilibrate vial to room temperature before opening researchgate.netwindows.net | Prevents moisture condensation on the cold reagent. |
| Solution Preparation | Dissolve immediately before use; avoid preparing stock solutions for long-term storage windows.net | The NHS-ester moiety readily hydrolyzes. |
| Aliquoting | Aliquot stock solutions for multiple uses researchgate.net | Avoids repeated exposure of the bulk stock to air and moisture. |
Derivatization of this compound for Orthogonal Reactivity
To expand the utility of this compound, it can be derivatized to create heterobifunctional linkers. These linkers possess two different reactive groups, allowing for sequential and controlled conjugation of distinct molecular entities. This strategy is central to building complex architectures for applications in drug delivery, diagnostics, and materials science. jenkemusa.com The NHS ester provides a reactive handle for primary amines, while the other end of the PEG chain can be modified to incorporate a functional group for bioorthogonal chemistry, such as an azide (B81097) or an alkyne.
Incorporation of Azide Functionalities for Click Chemistry
Introducing an azide (N₃) group onto a PEG-NHS ester backbone creates a powerful heterobifunctional reagent for "click chemistry". ijrpr.com Azide-PEG-NHS esters allow for the efficient conjugation of molecules containing primary amines (via the NHS ester) to molecules bearing an alkyne group. ijrpr.commedchemexpress.com This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a highly stable triazole linkage. genelink.comcreativepegworks.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative. medchemexpress.comcreativepegworks.com
The synthesis of these linkers allows for the precise and controlled modification of biomolecules without compromising their function. ijrpr.com These reagents serve as invaluable tools for a variety of applications, including the development of antibody-drug conjugates (ADCs), surface modification, and diagnostics. ijrpr.comjenkemusa.com A general synthetic approach may involve the conversion of a hydroxyl-terminated PEG to an azide, followed by activation of the terminal carboxylic acid group to an NHS ester. mdpi.com
Integration of Alkyne Moieties for Bioorthogonal Ligation
Analogous to azide derivatization, integrating a terminal alkyne group creates another class of versatile heterobifunctional linkers. Alkyne-PEG-NHS esters are amine-reactive reagents that introduce a propargyl group, which can then react with azide-containing molecules through click chemistry. broadpharm.combroadpharm.com This bioorthogonal ligation strategy is highly efficient and specific, enabling the construction of well-defined bioconjugates. lumiprobe.com
These linkers are used to derivatize a wide range of molecules, including peptides and antibodies, as well as amine-coated surfaces. broadpharm.combroadpharm.com The PEG spacer enhances the water solubility of the resulting conjugate and provides flexibility, which can minimize steric hindrance during the ligation process. lumiprobe.comrsc.org The development of these reagents has been crucial for applications ranging from creating hydrogels to targeted drug delivery systems. biochempeg.comacs.orgnih.gov
Strategies for Heterobifunctional PEG Linker Synthesis
The synthesis of heterobifunctional PEG linkers, with the general structure X-PEG-Y, is a key strategy in modern bioconjugation chemistry. jenkemusa.comnih.gov These linkers are designed to connect two different molecular entities, such as a drug and a targeting ligand, with a flexible, biocompatible PEG spacer. jenkemusa.combiochempeg.com The PEG moiety improves pharmacokinetic properties, enhances solubility, and reduces the immunogenicity of the final conjugate. biochempeg.comfrontiersin.org
The synthetic challenge lies in introducing two distinct, selectively addressable functional groups at the termini of the PEG chain. One common approach starts with a PEG diol and involves protecting one hydroxyl group while the other is converted to the first desired functionality. After deprotection, the second hydroxyl group is converted to the second functionality. A more direct route involves initiating the polymerization of ethylene oxide with an initiator that already contains one of the desired functional groups (or a precursor). researchgate.net The resulting monofunctional PEG can then be modified at its free terminus.
The combination of an NHS ester with a bioorthogonal handle like an azide or alkyne is particularly powerful. This allows for an initial conjugation to a protein's lysine (B10760008) residues via the amine-reactive NHS ester, followed by a highly specific "click" reaction at the other end, enabling the precise assembly of complex bioconjugates like PROTACs and ADCs. medchemexpress.combiochempeg.comcd-bioparticles.net
Table 3: Examples of Heterobifunctional PEG Linker End Groups
| Reactive Group 1 (X) | Reactive Group 2 (Y) | Chemistry | Application Area |
|---|---|---|---|
| NHS Ester | Azide | Amine coupling + CuAAC/SPAAC Click Chemistry jenkemusa.com | Bioconjugation, ADC Development jenkemusa.com |
| NHS Ester | Alkyne (Propargyl) | Amine coupling + CuAAC Click Chemistry broadpharm.com | Derivatizing peptides, surfaces broadpharm.com |
| NHS Ester | Maleimide | Amine coupling + Thiol coupling (Michael Addition) rapp-polymere.com | Protein-protein conjugation, ADC Development rapp-polymere.com |
| Azide | Carboxylic Acid | Click Chemistry + Amide bond formation | Precursor for further functionalization |
| Alkyne | Acrylate | Click Chemistry + Radical Polymerization biochempeg.com | Hydrogel formation, advanced materials biochempeg.com |
| Thiol | Carboxylic Acid | Thiol-maleimide chemistry + Amide bond formation nih.gov | Nanoparticle functionalization nih.gov |
Mechanistic Investigations of Acid Peg3 Nhs Ester Reactivity in Amide Bond Formation
Nucleophilic Acyl Substitution Mechanism with Primary Amines
The reaction between Acid-PEG3-NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond. This reaction is fundamental to the utility of this compound in covalently linking to proteins, peptides, and other amine-containing molecules.
For the primary amine to function as an effective nucleophile, it must be in its unprotonated, free-base form. The deprotonation of the amine is a critical prerequisite for the reaction to occur. The lone pair of electrons on the nitrogen atom is then available to initiate the nucleophilic attack on the carbonyl carbon of the NHS ester. The extent of amine deprotonation is directly dependent on the pH of the reaction medium in relation to the pKa of the specific amine.
The pH of the reaction environment plays a pivotal role in the efficiency of the amide bond formation and the competing hydrolysis of the NHS ester. The optimal pH range for the reaction of this compound with primary amines is typically between 7 and 9. Within this range, a sufficient concentration of the primary amine is deprotonated and thus reactive. Below pH 7, the reactivity decreases as the amine becomes increasingly protonated. Conversely, at a pH above 9, the rate of hydrolysis of the NHS ester significantly increases, which competes with the desired amidation reaction.
| pH Level | Effect on Amine | Effect on NHS Ester | Overall Reaction Efficiency |
| < 7 | Predominantly protonated (less nucleophilic) | Relatively stable | Low |
| 7 - 9 | Sufficiently deprotonated (nucleophilic) | Moderate hydrolysis | Optimal |
| > 9 | Deprotonated (highly nucleophilic) | Rapid hydrolysis | Decreased due to competing hydrolysis |
Role of Amine Deprotonation in Reaction Kinetics
Competitive Reactions and Mitigation Strategies
A primary challenge in utilizing this compound is managing competitive side reactions, most notably the hydrolysis of the NHS ester.
In aqueous solutions, the NHS ester group is susceptible to hydrolysis, a reaction in which water acts as a nucleophile, cleaving the ester and regenerating the carboxylic acid. This process renders the crosslinker inactive for conjugation with the target amine. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. To minimize hydrolysis, reactions are often conducted at lower temperatures, for instance, at 4°C for a duration of 2-4 hours, as opposed to at room temperature. Employing a molar excess (5-10 fold) of the this compound can also help to compensate for the portion that undergoes hydrolysis.
The choice of solvent system can significantly impact the balance between the desired amidation reaction and side reactions. In aqueous systems, buffers such as phosphate-buffered saline (PBS) at a pH of 7.4 or bicarbonate buffers at a pH of 8.3 are commonly used. It is crucial to avoid buffers containing primary amines, such as Tris-HCl, as they will compete with the target molecule for reaction with the NHS ester.
For reactions involving hydrophobic molecules or to further reduce hydrolysis, organic co-solvents can be introduced. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to dissolve the this compound before its addition to the aqueous reaction mixture. The use of up to 20% DMSO can help to stabilize the NHS ester while maintaining the solubility of protein substrates.
Hydrolysis Kinetics of the NHS Ester and Control Measures
Reactivity Profiles with Diverse Primary Amine Substrates
The reactivity of this compound can vary depending on the nature of the primary amine substrate. Factors such as the pKa of the amine, steric hindrance around the amine group, and the electronic properties of the substrate molecule all influence the rate and efficiency of the conjugation reaction. For instance, the ε-amino group of lysine (B10760008) residues in proteins is a common target for NHS ester conjugation. The accessibility of these lysine residues on the protein surface will affect the reaction outcome.
| Substrate Type | Key Considerations |
| Peptides | The specific amino acid sequence and the position of the N-terminal amine or lysine side chains. |
| Proteins | Surface accessibility of lysine residues, local pKa of the amino groups, and overall protein stability under the required reaction conditions. |
| Amine-modified surfaces | The density and accessibility of the amine functional groups on the surface. |
| Small molecules | The pKa of the primary amine and the absence of other competing nucleophilic groups. |
Kinetic Studies with Protein Lysine Residues
The primary targets for this compound on proteins are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. thermofisher.com The reaction kinetics are profoundly influenced by pH. The optimal pH range for the reaction is typically between 7.2 and 9.0. thermofisher.comaxispharm.com Within this range, a sufficient fraction of the primary amines (with a pKa of ~8.9 for the N-terminus and ~10.5 for lysine) are deprotonated and thus nucleophilic, while the rate of a key competing reaction—hydrolysis of the NHS ester—is still manageable. covachem.comnih.gov
A critical factor in kinetic studies is the rate of hydrolysis, where water attacks the NHS ester, rendering it inactive for conjugation. The half-life of an NHS ester is highly pH-dependent. At pH 7 and 0°C, the half-life can be 4-5 hours, but this drops dramatically to about 10 minutes at pH 8.6 and 4°C. thermofisher.comigem.org This underscores the trade-off between maximizing amine reactivity (favored at higher pH) and minimizing reagent loss to hydrolysis.
Kinetic models, such as a modified Michaelis-Menten equation, have been successfully applied to characterize the conjugation of NHS-PEG linkers to antibodies. nih.gov These studies determine key parameters like the maximum reaction rate (Vmax) and the linker concentration at which the reaction rate is half of Vmax (KM), providing a quantitative measure of the linker's affinity and reactivity for specific amine sites on a protein. nih.gov Such analyses reveal that not all lysine residues are equally reactive; their accessibility and local microenvironment within the folded protein structure play a crucial role. theses.fr While lysine is the predominant target, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, though their reaction rates are significantly lower, especially in aqueous solutions. researchgate.netrsc.org
Table 1: Key Kinetic and Reactivity Parameters for NHS Ester Conjugation to Proteins.
Conjugation to Amine-Modified Oligonucleotides and Peptides
This compound is widely used to label peptides and amine-modified oligonucleotides, forming stable conjugates for a variety of applications. glenresearch.com The fundamental reaction mechanism is the same as with proteins: the NHS ester reacts with a terminal or side-chain primary amine to form a robust amide bond. glenresearch.com
Standard protocols for this conjugation involve dissolving the this compound, which may have limited water solubility, in a small volume of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). glenresearch.comlumiprobe.com This solution is then added to the amine-modified oligonucleotide or peptide, which is dissolved in a non-nucleophilic buffer, typically sodium bicarbonate or phosphate (B84403) buffer, at a pH between 7 and 9. glenresearch.com A molar excess of the NHS ester is used to drive the reaction to completion, compensating for any hydrolysis that occurs in the aqueous buffer. glenresearch.com The hydrophilic PEG3 spacer in the linker enhances the aqueous solubility of the resulting conjugate.
The efficiency of conjugation can be very high, often achieving quantitative labeling of the available amine groups. glenresearch.com The reaction progress can be monitored using techniques like HPLC or mass spectrometry to confirm the formation of the desired conjugate and the consumption of the starting materials.
Table 2: Representative Conditions for Conjugation of this compound.
Catalytic Enhancements in Amide Bond Formation
Investigation of Catalytic Additives and Their Impact on Yield
In aqueous systems, pH control is the primary method for "catalyzing" the reaction, as the concentration of the deprotonated, nucleophilic amine is directly dependent on the hydrogen ion concentration. However, in non-aqueous or mixed organic-aqueous systems, other catalytic additives can be employed.
When performing conjugations in anhydrous organic solvents like DMF or dichloromethane (B109758) (DCM), a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added. axispharm.combroadpharm.com These bases act as catalysts by deprotonating the primary amine, thereby increasing its nucleophilicity and accelerating its attack on the NHS ester. researchgate.net This approach is particularly useful for conjugating small molecules or peptides that are soluble in organic solvents. The use of an anhydrous organic solvent in conjunction with a base catalyst effectively eliminates the competing hydrolysis reaction, which can lead to significantly higher conjugation yields compared to reactions in aqueous buffers. covachem.com
Table 3: Impact of Catalytic Additives on NHS Ester-Amine Conjugation.
Solvent Effects on Reaction Rate and Specificity
The choice of solvent is a critical parameter that influences not only the solubility of the reactants but also the reaction rate and specificity.
Aqueous Buffers: The most common approach for bioconjugation involves aqueous buffers (e.g., phosphate, borate) to maintain the native structure and function of biomolecules like proteins. thermofisher.com However, water is a direct competitor in the reaction, leading to hydrolysis of the NHS ester. glenresearch.com Furthermore, water can form hydrogen bonds with the amine nucleophile, which can slightly reduce its reactivity.
Organic Co-solvents: Due to the often poor water solubility of NHS ester reagents, a water-miscible organic solvent like DMSO or DMF is typically used to first dissolve the reagent before it is added to the aqueous reaction mixture. thermofisher.comlumiprobe.com The final concentration of the organic solvent is generally kept below 10% to avoid denaturation of sensitive proteins. thermofisher.com
Regarding specificity, studies on small peptides have suggested that at lower pH (e.g., 6.0) in aqueous environments, NHS esters may show some reactivity towards tyrosine residues. acs.org However, for larger, structured proteins, the reaction remains highly specific for lysines and the N-terminus across a broad pH range. acs.org The use of anhydrous organic solvents with a base catalyst generally directs the reaction strongly towards the most available primary amines.
Table 4: Effects of Solvent Systems on this compound Reactivity.
Advanced Applications of Acid Peg3 Nhs Ester in Bioconjugation and Materials Science
Protein and Peptide PEGylation for Enhanced Biopharmaceutical Properties
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug delivery to enhance the therapeutic properties of proteins and peptides. Acid-PEG3-NHS ester is a specific type of chemical tool, a heterobifunctional linker, used in this process. One end features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amine groups found on proteins and peptides, such as the side chain of lysine (B10760008) residues, to form a stable amide bond. broadpharm.comthermofisher.com The other end has a carboxylic acid group, and the two are connected by a three-unit PEG chain. broadpharm.com This PEG chain is hydrophilic, which helps to increase the solubility of the conjugate in aqueous solutions. broadpharm.comcd-bioparticles.net
Improved Pharmacokinetics and Reduced Immunogenicity
Furthermore, the flexible and hydrophilic PEG chain creates a "stealth" shield around the protein. researchgate.net This shield can mask the protein's surface epitopes, which are the sites that the immune system recognizes. By hiding these sites, PEGylation can significantly reduce the immunogenicity of the therapeutic protein, preventing or lessening the chance of an undesirable immune response. axispharm.comaxispharm.comlumiprobe.com
Table 1: Effects of PEGylation on Biopharmaceutical Properties
| Property | Effect of PEGylation | Mechanism |
|---|---|---|
| Pharmacokinetics | Extended circulation half-life | Increases hydrodynamic volume, reducing renal clearance. researchgate.net |
| Immunogenicity | Reduced or eliminated | Steric hindrance from the PEG chain masks immunogenic epitopes on the protein surface. researchgate.net |
| Solubility | Increased | The hydrophilic nature of the PEG chain enhances solubility in aqueous environments. broadpharm.comaxispharm.com |
| Proteolytic Degradation | Reduced | The PEG shield physically blocks access for proteolytic enzymes. researchgate.net |
Site-Specific vs. Random Conjugation Approaches
The method of attaching the PEG linker to the protein can be broadly categorized into two approaches: random and site-specific conjugation.
Random Conjugation: Reagents like this compound react with primary amines, most commonly found on the side chains of lysine residues and the N-terminus of the protein. thermofisher.com Since antibodies and other large proteins have numerous surface-exposed lysine residues, this approach results in a random attachment of the PEG linker. thermofisher.comabcam.com This leads to a heterogeneous mixture of products, with variations in the number of PEG chains attached per protein and the location of those attachments. rsc.orggoogle.com While this method is straightforward, it can sometimes lead to a loss of biological activity if the PEGylation occurs at or near the protein's active site. thermofisher.com
Site-Specific Conjugation: To overcome the limitations of random conjugation, site-specific methods have been developed to produce more homogeneous and well-defined conjugates. nih.gov These techniques ensure that the PEG linker is attached to a predetermined location on the protein, away from antigen-binding or active sites, thus preserving the protein's function. abcam.com Methods for site-specific conjugation include targeting engineered cysteine residues, modifying N-linked glycans on the antibody's Fc region, or using enzymes like transglutaminase to target specific glutamine residues. abcam.comgoogle.comnih.gov While this compound is primarily used for amine-reactive random conjugation, other derivatives of PEG-NHS esters can be used in more complex, multi-step site-specific strategies.
Table 2: Comparison of Conjugation Approaches
| Feature | Random Conjugation (e.g., via NHS Ester) | Site-Specific Conjugation |
|---|---|---|
| Target Residue | Surface-exposed primary amines (e.g., Lysine). thermofisher.com | Engineered Cysteine, specific Glycans, Glutamine, etc. abcam.comnih.gov |
| Product | Heterogeneous mixture with variable conjugation sites and ratios. rsc.orggoogle.com | Homogeneous, well-defined product. nih.gov |
| Impact on Activity | Potential for reduced activity if conjugation occurs near the active site. thermofisher.com | Preserves biological activity by conjugating away from active sites. abcam.com |
| Complexity | Relatively simple and direct. abcam.com | Often requires protein engineering or multi-step enzymatic processes. nih.gov |
Design and Synthesis of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. fujifilm.com An ADC consists of three main components: the antibody, the cytotoxic payload, and the chemical linker that connects them. biochempeg.com this compound and similar structures are frequently used as components of these critical linkers. broadpharm.commedchemexpress.comglpbio.com
Optimization of Drug-to-Antibody Ratio (DAR) through this compound Conjugation
The drug-to-antibody ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. google.com The DAR is a critical quality attribute for an ADC, as it directly impacts both its potency and its safety profile.
A low DAR may result in insufficient efficacy, as not enough cytotoxic payload is delivered to the cancer cell.
A high DAR can negatively affect the ADC's properties, often leading to aggregation, poor pharmacokinetics (i.e., rapid clearance from the blood), and increased off-target toxicity. rsc.orgmedchemexpress.com
For many common payloads, the optimal DAR is typically between 2 and 4. rsc.org
When using linkers with an NHS ester functional group, such as this compound, the conjugation typically occurs at surface-exposed lysine residues. medchemexpress.com Because a typical antibody has many such residues, this random conjugation strategy produces a heterogeneous mixture of ADCs with a wide distribution of DAR values (e.g., DAR0, DAR2, DAR4, DAR6, DAR8). medchemexpress.com This heterogeneity makes it challenging to manufacture a consistent product and can narrow the therapeutic window. While reaction conditions can be optimized to favor an average DAR, the result is still a mixed population. medchemexpress.com This challenge has been a major driver in the development of site-specific conjugation technologies, which allow for the production of homogeneous ADCs with a precise and uniform DAR, leading to improved safety and efficacy. rsc.orgnih.gov
Surface Modification and Functionalization of Biomaterials and Nanomaterials
This compound is a key reagent in the surface modification of a wide array of biomaterials and nanomaterials. Its heterobifunctional nature, possessing a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, allows for a two-step conjugation process. The NHS ester group readily reacts with primary amines on material surfaces to form stable amide bonds. broadpharm.comruixibiotech.com The polyethylene glycol (PEG) spacer imparts hydrophilicity, while the terminal carboxylic acid remains available for subsequent functionalization, for instance, by coupling to other amine-containing molecules in the presence of activators like EDC. broadpharm.combroadpharm.com This strategic modification is instrumental in tailoring the surface properties of materials for specific biological applications. biochempeg.com
A primary application of modifying surfaces with this compound is to enhance biocompatibility and minimize non-specific protein adsorption, a phenomenon known as bio-fouling. The hydrophilic and flexible PEG chains create a hydration layer on the material surface. mdpi.com This layer acts as a physical barrier, sterically hindering the approach and adsorption of proteins and other biomolecules. mdpi.comscbt.com This "stealth" effect is crucial for medical devices and implants, as it can prevent adverse immune responses and biofilm formation. Research has shown that surfaces coated with PEG layers exhibit significantly reduced protein adsorption and cell adhesion. The ability of PEG to form hydrogen bonds with water molecules is central to creating this tightly bound hydration layer that effectively repels fouling molecules. mdpi.com
The following table summarizes the key characteristics of this compound relevant to enhancing biocompatibility:
| Property | Description | Benefit in Biocompatibility |
| PEG Spacer | A three-unit polyethylene glycol chain. | Creates a hydrophilic surface that binds water molecules, forming a hydration layer. mdpi.com |
| NHS Ester Group | Reactive towards primary amines. | Allows for covalent attachment to amine-functionalized surfaces, ensuring a stable modification. broadpharm.comruixibiotech.com |
| Terminal Carboxylic Acid | Available for further conjugation. | Enables the attachment of other bioactive molecules if needed, while the primary modification provides the anti-fouling property. broadpharm.com |
This reduction in non-specific binding is a critical factor in the performance and longevity of various biomedical devices.
In the fields of cell culture and tissue engineering, creating surfaces that mimic the natural cellular environment is paramount for promoting cell growth, differentiation, and tissue formation. This compound serves as a valuable tool for developing such bio-inspired surfaces. biochempeg.com By immobilizing specific biomolecules like cell-adhesion peptides (e.g., RGD) or growth factors onto a PEGylated surface, researchers can create a microenvironment that actively supports cellular functions. The PEG linker ensures that the immobilized biomolecules are presented to the cells in a way that maintains their biological activity.
The process typically involves first coating the substrate with a material that presents amine groups, which then react with the NHS ester of this compound. Subsequently, the terminal carboxylic acid of the attached PEG linker is activated to couple with the desired bioactive molecules. This method allows for precise control over the surface chemistry, enabling the design of materials that can guide cell behavior. Such functionalized materials are instrumental in the development of scaffolds that support the growth and integration of engineered tissues. biochempeg.com
This compound is extensively used to functionalize nanoparticles for applications in targeted drug delivery and biomedical imaging. axispharm.com The PEGylation of nanoparticles offers several advantages:
Increased Colloidal Stability: The hydrophilic PEG chains prevent the aggregation of nanoparticles in biological fluids.
Reduced Immunogenicity: The "stealth" effect of the PEG layer helps the nanoparticles evade recognition and clearance by the immune system, leading to a longer circulation half-life. mdpi.com
Targeted Delivery: The terminal carboxylic acid of the this compound can be conjugated to targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on diseased cells, like cancer cells. axispharm.commdpi.com
This targeted approach ensures that a therapeutic payload is delivered directly to the site of action, enhancing efficacy while minimizing off-target side effects. Similarly, for imaging applications, conjugating imaging agents to these functionalized nanoparticles allows for specific visualization of tissues or cells of interest. The ability to attach various molecules to nanoparticles via the PEG linker makes this compound a versatile tool in nanomedicine. axispharm.com
A study by Sano et al. highlighted that shorter PEG-linkers, like PEG3, can improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. medkoo.com This suggests that the length of the PEG chain is a critical parameter to optimize for specific applications.
Development of Bio-Inspired Surfaces for Cell Culture and Tissue Engineering
Application in Proteomics Research
The unique properties of this compound make it a valuable reagent in the field of proteomics, which involves the large-scale study of proteins. axispharm.com
This compound is employed in various protein labeling strategies for detection and analysis. The NHS ester group reacts efficiently and specifically with the primary amines found in the side chains of lysine residues and at the N-terminus of proteins, forming stable amide bonds. nih.govthermofisher.comresearchgate.net This reaction is a cornerstone of bioconjugation. jpsionline.com
By attaching reporter molecules—such as fluorescent dyes or biotin—to the carboxylic acid end of the PEG linker, researchers can create customized labeling reagents. The PEG spacer in these reagents helps to improve the solubility of both the labeling molecule and the resulting protein conjugate, and it minimizes steric hindrance, which can help preserve the protein's native conformation and function. scbt.com These labeled proteins can then be used in a variety of analytical techniques, including fluorescence microscopy, flow cytometry, and western blotting, to study protein localization, dynamics, and interactions within cells.
The following table outlines the reaction specifics for protein labeling:
| Reactant 1 | Reactant 2 | Reactive Groups | Resulting Bond | Key Condition |
| This compound | Protein | NHS ester, Primary amine (lysine, N-terminus) | Amide | pH 7.2-8.5 thermofisher.com |
While this compound is a heterobifunctional linker, its principles of amine reactivity are central to protein cross-linking studies, which aim to identify and characterize protein-protein interactions. jpsionline.com Homobifunctional cross-linkers containing two NHS esters, such as Bis-PEG3-NHS ester, are used to covalently link interacting proteins. bioglyco.comcd-bioparticles.net These cross-linkers react with primary amines on adjacent proteins that are in close proximity, effectively "freezing" the interaction for subsequent analysis. jpsionline.comkorambiotech.com
The PEG spacer in these cross-linkers is beneficial as it is hydrophilic and can span a defined distance, providing information about the proximity of the interacting proteins. ruixibiotech.com After cross-linking, the protein complexes can be isolated and analyzed, often using techniques like mass spectrometry, to identify the interacting partners. researchgate.net While side reactions with other amino acid residues like serine, threonine, and tyrosine have been reported, the primary targets for NHS esters are lysine residues and the N-terminus. researchgate.net
Development of PROTACs (Proteolysis-Targeting Chimeras) and Related Degraders
Role as a PEG-Based PROTAC Linker
This compound is a type of polyethylene glycol (PEG)-based linker that has gained prominence in the synthesis of PROTACs. medchemexpress.commedchemexpress.comglpbio.com PEG linkers, characterized by repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design. precisepeg.com
One of the primary benefits of incorporating a PEG linker, such as the one derived from this compound, is the enhancement of the PROTAC's aqueous solubility. jenkemusa.comprecisepeg.combiochempeg.com This increased hydrophilicity can improve the molecule's compatibility with physiological environments and potentially enhance cell permeability, which may lead to better oral absorption. jenkemusa.combiochempeg.com The length and flexibility of the PEG chain are critical parameters that can be fine-tuned to optimize the distance between the two protein-binding ligands, which is essential for the formation of a stable and productive ternary complex. chemrxiv.orgnih.gov
The this compound, specifically, provides a defined-length PEG3 spacer. This precise length helps to reduce steric hindrance between the target protein and the E3 ligase, facilitating the formation of the ternary complex necessary for ubiquitination and subsequent protein degradation. The flexible nature of the PEG linker allows the PROTAC to adopt various conformations, which can be crucial for accommodating the structural requirements of different target proteins and E3 ligases. chemrxiv.orgnih.gov However, it's worth noting that while flexible, PEG linkers might exhibit reduced metabolic stability in vivo compared to more rigid linkers. precisepeg.com
Strategies for E3 Ligase and Target Protein Ligand Conjugation
The synthesis of a PROTAC molecule involves the chemical conjugation of the linker to both the E3 ligase ligand and the target protein ligand. This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups, which allows for controlled, sequential conjugation. broadpharm.com
The N-hydroxysuccinimide (NHS) ester group is a highly reactive functional group that readily reacts with primary amines (-NH2) to form stable amide bonds. thermofisher.comthermofisher.com This reaction is a cornerstone of bioconjugation. thermofisher.com In the context of PROTAC synthesis, the NHS ester end of this compound can be used to couple the linker to a primary amine present on either the E3 ligase ligand or the target protein ligand. broadpharm.com This reaction typically proceeds under mild conditions, at a pH range of 7.2 to 8.5. thermofisher.com
The other end of the this compound molecule features a terminal carboxylic acid group. broadpharm.com This carboxyl group can be activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to react with a primary amine on the other binding ligand, also forming a stable amide bond. broadpharm.com This two-step approach allows for a directed and efficient assembly of the final PROTAC molecule.
Analytical and Characterization Methodologies for Acid Peg3 Nhs Ester Conjugates
Spectroscopic Characterization Techniques
Spectroscopy plays a fundamental role in the initial verification of the Acid-PEG3-NHS ester structure and in the subsequent analysis of its conjugation products. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for confirming the presence of key structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for PEG Backbone Integrity and Functional Group Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its conjugates. eurolab.trintertek.com ¹H NMR, in particular, provides detailed information about the chemical environment of protons within the molecule, allowing for the confirmation of both the polyethylene (B3416737) glycol (PEG) backbone and the terminal functional groups. acs.orgnih.gov
The characteristic repeating ethylene (B1197577) glycol units of the PEG backbone give rise to a prominent signal in the ¹H NMR spectrum, typically observed around 3.6 ppm. rsc.org The integrity and length of the PEG chain can be verified by the integration of this signal relative to signals from the terminal groups. acs.orgnih.gov For instance, the protons of the succinimidyl group of the NHS ester often appear as a singlet at approximately 2.8-2.9 ppm. researchgate.net The disappearance or significant reduction of this signal after conjugation to an amine-containing molecule provides strong evidence of a successful reaction.
Furthermore, ¹³C NMR can be employed to provide complementary structural information, confirming the carbon framework of the entire molecule. The use of deuterated solvents like DMSO-d₆ can be particularly advantageous as it can help in resolving and identifying hydroxyl protons, which is useful for quantifying substitution and molecular weight of PEG derivatives. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NHS Ester Protons (CH₂) | 2.8-2.9 | Singlet |
| PEG Backbone Protons (CH₂) | ~3.6 | Broad Singlet |
| Protons adjacent to Acid | Varies | Multiplet |
| Protons adjacent to Ester | Varies | Multiplet |
Note: Exact chemical shifts can vary depending on the solvent and instrument used.
Fourier-Transform Infrared (FT-IR) Spectroscopy for NHS Ester Carbonyl Verification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to verify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound, FT-IR is crucial for confirming the presence of the reactive N-hydroxysuccinimide (NHS) ester.
The NHS ester group exhibits a characteristic and strong carbonyl (C=O) stretching vibration at a specific wavenumber. This peak typically appears in the region of 1730-1820 cm⁻¹. rsc.orgconicet.gov.ar More specifically, the NHS ester often shows two distinct carbonyl absorption bands, one around 1780 cm⁻¹ and another around 1740 cm⁻¹. researchgate.netnih.gov The presence of these sharp peaks provides clear evidence of the successful incorporation of the NHS ester functionality onto the PEG linker.
Following a conjugation reaction with a primary amine, the disappearance of these characteristic NHS ester peaks and the appearance of a new amide I band (typically around 1640-1680 cm⁻¹) and amide II band (around 1530-1550 cm⁻¹) would indicate the formation of a stable amide bond. nih.gov
Table 2: Key FT-IR Absorption Bands for this compound and its Amide Conjugate
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|
| NHS Ester Carbonyl (C=O) | ~1780 and ~1740 | Sharp, Strong |
| Carboxylic Acid Carbonyl (C=O) | ~1700-1725 | Strong, often broad |
| C-O-C Stretch (PEG backbone) | ~1100 | Strong |
| Amide I (C=O stretch of amide) | ~1640-1680 | Strong |
Chromatographic and Electrophoretic Analysis of Conjugation Products
Chromatographic and electrophoretic methods are essential for assessing the purity of the starting materials and for monitoring the progress and outcome of the conjugation reaction. These techniques separate molecules based on their physical and chemical properties, allowing for the quantification of reactants, products, and byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its conjugates. nih.govfrontiersin.org It is widely used to assess the purity of the initial PEG linker and to monitor the progress of the conjugation reaction over time. thermofisher.comsci-hub.se By separating the reaction mixture into its individual components, HPLC allows for the quantification of the unreacted starting materials, the desired conjugate, and any side products. sci-hub.se
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode where a nonpolar stationary phase and a polar mobile phase are used. The separation is based on the hydrophobicity of the molecules. For PEGylated molecules, a gradient elution is typically used, where the concentration of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity. thermofisher.com
Size-exclusion chromatography (SEC-HPLC) is another valuable HPLC technique that separates molecules based on their hydrodynamic volume. chromatographyonline.com This is particularly useful for analyzing protein conjugations, as the PEGylated protein will have a larger size and thus elute earlier than the un-PEGylated protein. sci-hub.se
Detectors such as UV-Vis and charged aerosol detectors (CAD) are often used in conjunction with HPLC. thermofisher.comthermofisher.com While UV-Vis detection is suitable for chromophore-containing molecules like proteins, CAD is a mass-based detector that can quantify species like PEG reagents that lack a UV chromophore. thermofisher.comthermofisher.com
Gel Electrophoresis (e.g., SDS-PAGE) for Protein Conjugation Verification
For the verification of protein conjugation with this compound, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used and effective technique. plos.orgsem.com.tr SDS-PAGE separates proteins primarily based on their molecular weight.
When a protein is conjugated with one or more this compound molecules, its molecular weight increases. This increase in mass results in a slower migration through the polyacrylamide gel compared to the unmodified protein. The resulting gel will show a distinct band for the PEGylated protein at a higher molecular weight position than the band for the native protein. plos.org
However, it is important to note that the interaction between PEG and SDS can sometimes lead to band broadening or smearing. nih.gov To overcome this, native PAGE, which separates proteins based on their native size and charge, can be a useful alternative. nih.gov Staining methods such as Coomassie blue or more sensitive techniques like zinc-imidazole reverse staining can be used to visualize the protein bands. nih.gov
Mass Spectrometry for Molecular Weight and Conjugation Site Determination
Mass spectrometry (MS) is an indispensable tool for the definitive characterization of this compound conjugates, providing precise molecular weight information and, in many cases, identifying the specific sites of conjugation. nih.gov The inherent heterogeneity of some PEG reagents makes MS analysis challenging, but advances in instrumentation and analytical methods have made it a routine and powerful technique. sciex.com
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for analyzing PEGylated biomolecules. nih.gov ESI is particularly well-suited for coupling with liquid chromatography (LC-MS), allowing for the separation of different species before mass analysis. enovatia.com
For PEGylated proteins, the mass spectrum will show a distribution of peaks corresponding to the protein with different numbers of PEG units attached. nih.gov The mass difference between adjacent peaks corresponds to the mass of the attached PEG linker, in this case, the this compound. High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition of the conjugate. sciex.com
Furthermore, tandem mass spectrometry (MS/MS) techniques, often coupled with enzymatic digestion of the protein conjugate, can be used to pinpoint the exact amino acid residues (typically lysines) where the PEGylation has occurred. nih.gov This level of detail is crucial for understanding the structure-function relationship of the modified protein.
Table 3: Summary of Analytical Techniques and Their Primary Applications
| Technique | Primary Application | Information Obtained |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation of this compound | PEG backbone integrity, presence of NHS ester and acid groups |
| FT-IR | Functional group verification | Presence of NHS ester carbonyl, formation of amide bond |
| HPLC (RP and SEC) | Purity assessment and reaction monitoring | Quantification of reactants, products, and byproducts |
| SDS-PAGE | Verification of protein conjugation | Increase in molecular weight upon PEGylation |
Confirmation of Amide Bond Formation
The reaction of the N-hydroxysuccinimide (NHS) ester moiety of this compound with primary amines (such as the ε-amine of lysine (B10760008) residues or the N-terminal α-amine of a protein) results in the formation of a stable amide bond. thermofisher.comscielo.br The successful creation of this bond is the primary indicator of a successful conjugation reaction. Several analytical techniques are employed to confirm this covalent attachment, primarily by detecting the resulting increase in the biomolecule's molecular weight.
Mass spectrometry (MS) is a cornerstone technique for this purpose. frontiersin.org It directly measures the mass-to-charge ratio of molecules, allowing for precise determination of molecular weight changes post-conjugation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This method is frequently used to confirm conjugation by showing a distinct shift in the molecular weight of the modified protein compared to its native form. frontiersin.orgnih.gov For example, after reacting a protein with this compound, the resulting MALDI-TOF spectrum would show a new peak corresponding to the mass of the protein plus the mass of the attached Acid-PEG3 moiety (the mass of the leaving NHS group is subtracted). The observation of this mass shift provides strong evidence of successful amide bond formation. nih.govrsc.org
Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-MS), ESI-MS is another powerful tool for analyzing intact protein conjugates. It can determine the average number of PEG linkers attached to the protein and confirm the mass of the conjugate. enovatia.com
High-Performance Liquid Chromatography (HPLC) is also utilized, often to monitor the progress of the conjugation reaction in real time. By separating the reaction mixture, one can observe the depletion of the starting material (the unmodified protein) and the appearance of a new peak corresponding to the higher molecular weight PEGylated product. rsc.org
The following table summarizes the key methodologies for confirming amide bond formation.
Table 1: Methodologies for Confirmation of Amide Bond Formation
| Analytical Method | Principle | Expected Outcome for Successful Conjugation |
|---|---|---|
| MALDI-TOF MS | Measures the mass of the intact protein. | A clear shift in the mass spectrum, with a new peak appearing at a higher molecular weight corresponding to the protein-PEG conjugate. frontiersin.orgnih.gov |
| ESI-MS | Measures the mass of the intact protein, often with higher resolution and accuracy, and can be coupled to LC. | Deconvolution of the mass spectrum reveals the molecular weight of the conjugate, confirming the addition of the PEG linker. enovatia.com |
| HPLC (e.g., SEC, RP) | Separates molecules based on size (Size-Exclusion Chromatography) or hydrophobicity (Reversed-Phase). | A new peak appears with a different retention time than the unmodified protein, indicating the formation of a new, larger, or physicochemically altered species. rsc.org |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions. | A shift in the band position to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. |
Identification of PEGylation Sites on Proteins and Peptides
While confirming that conjugation has occurred is essential, identifying the specific amino acid residues where the this compound has attached is crucial for understanding structure-function relationships and ensuring product consistency. nih.gov Since NHS esters target primary amines, the potential modification sites are the N-terminal amine and the side-chain (ε-amine) of lysine residues. thermofisher.commdpi.com
The most definitive method for identifying PEGylation sites is peptide mapping, which involves a bottom-up proteomics workflow coupled with mass spectrometry. frontiersin.orgquality-assistance.comcreative-proteomics.com The general process is as follows:
Enzymatic Digestion: The PEGylated protein is proteolytically cleaved into smaller peptide fragments using an enzyme such as trypsin, which specifically cuts after lysine and arginine residues.
Chromatographic Separation: The resulting mixture of peptides (both modified and unmodified) is separated using high-performance liquid chromatography (HPLC or UPLC). researchgate.net
Mass Spectrometry Analysis (LC-MS/MS): The separated peptides are introduced into a mass spectrometer. An initial MS scan measures the mass of all eluting peptides. The instrument then selects specific peptides (precursor ions) for fragmentation, generating tandem mass spectra (MS/MS). escholarship.orgnih.gov
Data Analysis: The MS/MS spectra are analyzed to determine the amino acid sequence of each peptide. A peptide containing a PEGylated lysine or N-terminus will have a mass that is increased by the mass of the attached Acid-PEG3 moiety. leadinglifetechnologies.com By comparing the peptide maps of the modified and unmodified protein, the specific sites of PEGylation can be pinpointed. frontiersin.org
The use of monodisperse PEG linkers, such as those with a discrete chain length, simplifies MS analysis, as it results in a single, defined mass shift rather than a broad distribution of masses characteristic of polydisperse PEGs. enovatia.comleadinglifetechnologies.com In some advanced methodologies, specially designed cleavable PEG linkers are used. These linkers can be cleaved during sample preparation, leaving a small chemical tag on the modified residue, which simplifies the identification of conjugation sites via traditional peptide mapping workflows. acs.org
Research has successfully applied these methodologies to identify PEGylation sites on various proteins, as detailed in the table below.
Table 2: Research Findings on the Identification of Protein PEGylation Sites
| Protein | PEG Reagent Type | Analytical Method | Identified PEGylation Sites | Reference(s) |
|---|---|---|---|---|
| Lysozyme | Biotin-PEG-NHS | Affinity purification followed by MALDI-TOF MS | Lysine 33, Lysine 97, Lysine 116 | nih.gov |
| Interferon α-2b | Cleavable 5K PEG Linker | Peptide Mapping (LC-MS/MS) | Lysine 31, Lysine 134, Lysine 164 | acs.org |
| Interleukin-2 | Cleavable PEG Linker | Peptide Mapping (LC-MS/MS) | Lysine 31, Lysine 47, Lysine 48, Lysine 75 | acs.org |
| Bovine Serum Albumin (BSA) | Cy5 NHS ester | Not specified in detail, but mass spectrometry is standard. | Not specified in detail, used as a model protein for labeling. | lumiprobe.com |
Future Directions and Research Opportunities
Exploration of Novel Acid-PEG3-NHS Ester Derivatives for Enhanced Specificity
The development of next-generation bioconjugates hinges on the ability to achieve greater control over conjugation sites and introduce new functionalities. Research is actively exploring derivatives of PEG linkers like this compound to meet these demands. A significant area of focus is the design of cleavable linkers, which can be broken under specific physiological conditions or by external stimuli. nih.govresearchgate.net This feature is critical for applications such as drug delivery, where the payload must be released at the target site, and for analytical purposes, as it simplifies the characterization of complex PEGylated proteins. nih.govresearchgate.net
Another avenue of exploration is the creation of hetero-bifunctional and multi-functional PEG linkers. These advanced linkers possess multiple, different reactive groups, enabling the rapid assembly of complex molecular structures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). jenkemusa.commedchemexpress.com By offering a variety of connection points on a single PEG backbone, researchers can accelerate the screening and discovery of new therapeutic constructs. jenkemusa.com Furthermore, the incorporation of alternative reactive groups, such as alkynes or azides for "click chemistry," allows for highly specific, bio-orthogonal conjugation reactions that can occur in complex biological media without side reactions. mdpi.com
| Derivative Strategy | Objective | Key Features | Representative Research Area |
|---|---|---|---|
| Cleavable Linkers | Controlled release of conjugated molecules; simplified analysis | Inclusion of bonds sensitive to pH, enzymes, or reduction | Drug Delivery, Protein Characterization nih.govresearchgate.net |
| Hetero-multifunctional Linkers | Assembly of complex multi-component systems | Multiple, distinct reactive groups on a single PEG chain | PROTACs, Advanced ADCs jenkemusa.com |
| Bio-orthogonal Linkers | Highly specific, site-selective conjugation | Reactive groups like alkynes, azides, or DBCO for click chemistry | Targeted Labeling, In-vivo Conjugation mdpi.com |
Integration into Advanced Automated Synthesis Platforms (e.g., Flow Chemistry)
The demand for precisely defined bioconjugates, particularly in therapeutic development, necessitates scalable and reproducible synthesis methods. Automated platforms are becoming essential for producing peptides, oligonucleotides, and their conjugates. csic.esnih.gov Solid-phase synthesis, a cornerstone of peptide and oligonucleotide production, is increasingly automated and can incorporate PEG linkers to create complex molecules efficiently. csic.esnih.govresearchgate.net The use of advanced solid supports, such as core-shell particles composed of polystyrene and PEG, has been shown to yield good results in the automated synthesis of chemically modified oligonucleotides. csic.es
Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch, represents a significant leap forward. asynt.com This platform offers superior control over reaction parameters like temperature and time, leading to higher yields, improved purity, and enhanced safety. Integrating the synthesis and conjugation steps involving this compound into flow chemistry systems could enable on-demand production, reduce solvent usage, and facilitate seamless multi-step reactions, thereby streamlining the development-to-manufacturing pipeline for advanced therapeutics.
| Platform | Key Advantage | Relevance to this compound |
|---|---|---|
| Automated Solid-Phase Synthesis | High throughput and reproducibility for peptide/oligonucleotide synthesis. csic.esnih.gov | Enables efficient incorporation of PEG linkers into biomolecules. researchgate.net |
| Flow Chemistry | Precise reaction control, scalability, and enhanced safety. asynt.com | Potential for continuous, automated synthesis and conjugation of PEGylated molecules. |
Computational Modeling of this compound Reactivity and Conjugate Conformation
The interaction between a PEG linker and a biomolecule is a complex process that dictates the final product's stability and biological activity. Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to predict and understand these interactions at a molecular level. nih.govspringernature.comprotocols.io These simulations can forecast the most likely sites of PEGylation on a protein and determine how the attached PEG chain will affect the protein's three-dimensional structure. byu.edu
Recent advancements include the development of structure-dependent reactivity models that can quantitatively predict the rates of amine PEGylation at different sites on a protein. nih.gov These models consider factors like the exposed surface area and local charge of amino acid residues. nih.gov By simulating the "PEG chain coverage," researchers can assess the shielding effect of the polymer, which is crucial for extending the half-life of therapeutic proteins. nih.gov Coarse-grained (CG) force fields, such as Martini, allow for the simulation of large, complex systems like PEGylated proteins over longer timescales than are possible with fully atomistic simulations. nih.govspringernature.comprotocols.io This predictive power helps to rationalize experimental outcomes and guide the design of more effective bioconjugates, reducing the need for extensive trial-and-error experimentation.
| Modeling Technique | Primary Goal | Key Insights Provided |
|---|---|---|
| Molecular Dynamics (MD) | Simulate the dynamic behavior of PEG-protein conjugates. byu.edumdpi.com | Predicts conjugate conformation, stability, and polymer-protein interactions. nih.gov |
| Coarse-Grained (CG) Simulation | Model large, complex systems over longer timescales. springernature.comprotocols.io | Reveals large-scale conformational changes and shielding effects. protocols.io |
| Structure-Dependent Reactivity Models | Predict the outcome and rates of PEGylation reactions. nih.gov | Identifies preferred conjugation sites and estimates product distribution. nih.gov |
Development of this compound-Based Smart Materials and Responsive Systems
PEG linkers are integral to the development of "smart" materials, particularly hydrogels, that can respond to specific environmental triggers. tandfonline.comnih.gov These materials are designed to change their properties, such as swelling or collapsing, in response to stimuli like changes in pH, temperature, redox potential, or the presence of specific enzymes. nih.govpreprints.org This responsiveness is critical for creating advanced drug delivery systems that can release their therapeutic payload in a controlled and targeted manner. nih.gov
For instance, hydrogels can be engineered to be stable at the physiological pH of blood but to degrade and release a drug in the acidic microenvironment of a tumor. preprints.org Similarly, redox-responsive hydrogels incorporating disulfide bonds can be designed to break down in the reducing environment inside a cell. preprints.org The functional groups of this compound allow it to be a building block in these systems, cross-linking polymer chains or attaching therapeutic molecules to the hydrogel matrix. The future in this area lies in creating multi-responsive systems that can react to a combination of stimuli, offering even more precise control over therapeutic delivery. tandfonline.com
| Stimulus | Mechanism | Application Example |
|---|---|---|
| pH | Incorporation of acid- or base-labile bonds or polymers that change charge. preprints.org | Targeted drug release in acidic tumor microenvironments. preprints.org |
| Temperature | Use of thermo-sensitive polymers that undergo phase transition at a specific temperature. tandfonline.com | Injectable gels that solidify at body temperature for localized delivery. |
| Redox Potential | Inclusion of reducible linkages like disulfide bonds. preprints.org | Intracellular drug release triggered by glutathione. |
| Enzymes | Linkers that are substrates for specific enzymes overexpressed at a disease site. | Enzyme-triggered release of anti-inflammatory drugs at sites of inflammation. |
Sustainability and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chemical reagents. researchgate.net Research is underway to develop more environmentally friendly methods for producing PEG derivatives and for carrying out conjugation reactions. A key strategy involves using PEG itself as a recyclable, non-toxic, and biodegradable reaction medium, which can replace volatile and hazardous organic solvents. mdpi.comjocpr.comtandfonline.com Studies have demonstrated the effectiveness of PEG-400 as a solvent for various organic reactions, noting its ease of handling and recyclability. jocpr.comrsc.orgnih.gov
Further research aims to improve the atom economy of the synthesis process, minimizing waste by ensuring that a maximum number of atoms from the reactants are incorporated into the final product. researchgate.net This includes the development of novel, highly efficient catalysts for ester formation that can operate under milder conditions and use benign oxidants like molecular oxygen, with water as the only byproduct. labmanager.com Applying these green principles to the entire lifecycle of this compound, from its synthesis to its application, will reduce the environmental impact of bioconjugate production and align with the growing demand for sustainable chemical manufacturing. researchgate.netlabmanager.com
Q & A
Q. What is the reaction mechanism of Acid-PEG3-NHS ester with primary amines, and how does pH influence its reactivity?
this compound reacts with primary amines (e.g., lysine residues in proteins or amine-modified surfaces) via nucleophilic acyl substitution, forming stable amide bonds. The reaction is optimal at pH 7–9, where amines are deprotonated and reactive. Below pH 7, reduced reactivity occurs due to protonation of amines, while hydrolysis of the NHS ester accelerates at higher pH (>9), competing with conjugation .
Q. What are the recommended buffer conditions for conjugating this compound to biomolecules?
Use phosphate-buffered saline (PBS, pH 7.4) or bicarbonate buffers (pH 8.3) for aqueous reactions. Avoid amine-containing buffers (e.g., Tris-HCl), as they compete with the target molecule. For organic-phase reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can solubilize the reagent, followed by dilution into aqueous buffers to minimize hydrolysis .
Q. How does the PEG spacer (PEG3) in this compound enhance bioconjugation applications?
The PEG3 spacer improves solubility, reduces steric hindrance, and increases distance between conjugated molecules, which is critical for maintaining protein activity or nanoparticle stability. Its triethylene glycol chain balances hydrophilicity and flexibility, enabling efficient coupling in both aqueous and organic systems .
Advanced Research Questions
Q. How should researchers design experiments to mitigate hydrolysis of this compound during conjugation?
Hydrolysis half-life (T1/2) varies with pH and temperature. To minimize hydrolysis:
- Optimize reaction time : Conduct reactions at 4°C for 2–4 hours rather than room temperature.
- Use excess reagent : A 5–10× molar excess compensates for hydrolyzed ester.
- Employ organic cosolvents : Up to 20% DMSO stabilizes the NHS ester while maintaining protein solubility .
- Monitor hydrolysis : Use UV-Vis spectroscopy (λ = 260–280 nm) to track NHS release .
Q. What experimental approaches resolve contradictions in reported conjugation efficiencies for this compound?
Discrepancies often arise from variations in:
- Amine accessibility : Use Ellman’s assay to quantify free thiols/amines on the target molecule.
- Purity of reagents : Validate reagent purity (>95%) via HPLC or NMR, as impurities (e.g., residual acids) compete for reactive sites .
- Post-conjugation characterization : SDS-PAGE, MALDI-TOF, or SEC-HPLC can confirm conjugation efficiency and identify unreacted species .
Q. What strategies optimize the conjugation of this compound to amine-functionalized nanoparticles?
- Surface density control : Titrate amine groups on nanoparticles using fluorescamine assays to avoid overcrowding.
- PEGylation ratio : Use a 1:3 molar ratio (nanoparticle:this compound) to balance stability and functionality.
- Post-conjugation purification : Centrifugal filtration (e.g., 10 kDa cutoff) removes unreacted PEG and hydrolysis byproducts .
Q. How can researchers validate the specificity of this compound in crosslinking experiments?
- Negative controls : Use ethanolamine or glycine to quench unreacted NHS esters and confirm covalent binding.
- Competitive assays : Co-incubate with non-PEGylated NHS esters (e.g., Acetic Acid NHS ester) to test selectivity for PEG3 spacers .
- Mass spectrometry : Identify PEG3-specific adducts on target molecules .
Q. What analytical methods quantify the hydrolysis kinetics of this compound under varying conditions?
- UV-Vis spectroscopy : Measure absorbance at 260 nm (NHS release) over time.
- HPLC : Track ester degradation using a C18 column and acetonitrile/water gradient.
- Kinetic modeling : Fit hydrolysis data to a first-order decay model to calculate rate constants (k) and T1/2 .
Methodological Best Practices
- Storage and handling : Store lyophilized this compound at –20°C under argon to prevent moisture absorption. Reconstitute in anhydrous DMSO immediately before use .
- Reproducibility : Document reagent lot numbers, storage conditions, and reaction parameters (pH, temperature, buffer composition) per NIH guidelines .
- Ethical compliance : Use only for in vitro or preclinical studies; avoid human applications due to unspecified toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
